An In-Depth Technical Guide to (S)-(-)-1-Phenyl-1-butanol: Structure, Stereochemistry, and Synthetic Approaches
An In-Depth Technical Guide to (S)-(-)-1-Phenyl-1-butanol: Structure, Stereochemistry, and Synthetic Approaches
This guide provides a comprehensive technical overview of (S)-(-)-1-Phenyl-1-butanol, a chiral alcohol of significant interest in synthetic organic chemistry and drug development. We will delve into its chemical structure, explore the nuances of its stereochemistry, and present detailed methodologies for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile chiral building block.
Foundational Concepts: Chirality in 1-Phenyl-1-butanol
1-Phenyl-1-butanol possesses a single stereocenter at the carbinol carbon (the carbon atom bonded to the hydroxyl group). This gives rise to two non-superimposable mirror images, known as enantiomers: (S)-(-)-1-Phenyl-1-butanol and (R)-(+)-1-Phenyl-1-butanol.[1] These enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light and their biological activity.
The designation '(S)' refers to the sinister (left) configuration of the substituents around the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The '(-)' sign indicates that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise).[2] Conversely, the (R)-(+) enantiomer is dextrorotatory, rotating plane-polarized light to the right.[3]
The precise three-dimensional arrangement of atoms is crucial in drug development, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
Caption: Enantiomers of 1-Phenyl-1-butanol.
Physicochemical Properties of (S)-(-)-1-Phenyl-1-butanol
A thorough understanding of the physicochemical properties is essential for its application in synthesis and for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [2][4] |
| Molecular Weight | 150.22 g/mol | [2][3][4][5] |
| CAS Number | 22135-49-5 | [2] |
| Appearance | Solid | [2][3] |
| Melting Point | 45-47 °C | [2][6] |
| Boiling Point | 120 °C at 0.05 mmHg | [2] |
| Optical Activity | [α]²¹/D −48.6°, c = 5 in chloroform | [2] |
| Enantiomeric Excess (ee) | 99% (GLC) | [2] |
Synthesis of Enantiomerically Pure (S)-(-)-1-Phenyl-1-butanol
The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical chemistry. While racemic 1-phenyl-1-butanol can be synthesized via a Grignard reaction between benzaldehyde and propylmagnesium bromide, achieving high enantioselectivity requires a chiral catalyst or auxiliary.[7]
One effective method for the enantioselective synthesis of (S)-alcohols is the asymmetric reduction of the corresponding ketone, in this case, butyrophenone. Biocatalysis, utilizing enzymes such as ketoreductases from various yeast strains, has been shown to produce (S)-alcohols with high enantiomeric excess (>99% ee).[1]
Experimental Protocol: Asymmetric Reduction of Butyrophenone
This protocol outlines a general procedure for the biocatalytic reduction of butyrophenone to (S)-(-)-1-Phenyl-1-butanol using a commercially available ketoreductase.
Materials:
-
Butyrophenone
-
Ketoreductase (e.g., from Candida tropicalis)
-
NADPH (Nicotinamide adenine dinucleotide phosphate)
-
Glucose dehydrogenase (for cofactor regeneration)
-
D-Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer (100 mM, pH 7.0).
-
Add D-glucose (1.2 equivalents) and NADPH (0.01 equivalents).
-
Add the ketoreductase and glucose dehydrogenase according to the manufacturer's specifications.
-
Stir the mixture until all components are dissolved.
-
Add butyrophenone (1 equivalent) to the reaction mixture.
-
Maintain the reaction at a constant temperature (typically 25-30 °C) and stir vigorously to ensure proper mixing.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Biocatalyst: The choice of ketoreductase is critical for achieving high enantioselectivity. Different enzymes will exhibit varying substrate specificities and stereoselectivities.
-
Cofactor Regeneration: NADPH is a costly stoichiometric reductant. An enzymatic cofactor regeneration system, such as glucose and glucose dehydrogenase, is employed to continuously regenerate the active form of the cofactor, making the process more economically viable.
-
Buffer System: The pH of the reaction is maintained using a phosphate buffer to ensure the optimal activity and stability of the enzymes.
-
Work-up Procedure: A standard liquid-liquid extraction is used to isolate the product from the aqueous reaction medium.
Caption: Experimental Workflow for Asymmetric Reduction.
Chiral Analysis by High-Performance Liquid Chromatography (HPLC)
Determining the enantiomeric purity of the synthesized (S)-(-)-1-Phenyl-1-butanol is a critical step. Chiral HPLC is the most widely used and reliable method for this purpose.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[9]
Step-by-Step Chiral HPLC Methodology
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., polysaccharide-based CSP like Lux Cellulose-2 or Chiralpak AD-H).
Mobile Phase:
-
A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized for the specific column and compound. A typical starting point is 90:10 (hexane:isopropanol).
Procedure:
-
Prepare a standard solution of racemic 1-phenyl-1-butanol in the mobile phase.
-
Prepare a solution of the synthesized (S)-(-)-1-Phenyl-1-butanol in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard and record the chromatogram. This will show two separate peaks corresponding to the (R) and (S) enantiomers.
-
Inject the synthesized sample and record the chromatogram.
-
Identify the peaks by comparing the retention times with the racemic standard.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Self-Validation and Trustworthiness:
-
The use of a racemic standard is essential for validating the separation method and for the unambiguous identification of the enantiomer peaks.
-
The mobile phase composition and flow rate should be optimized to achieve baseline separation of the enantiomers with good peak shape.[10]
-
The detector wavelength should be set to the λmax of 1-phenyl-1-butanol for optimal sensitivity.
Caption: Workflow for Chiral HPLC Analysis.
Spectroscopic Characterization
Confirmation of the chemical structure of the synthesized (S)-(-)-1-Phenyl-1-butanol is achieved through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: Identifies the functional groups present in the molecule, such as the hydroxyl (-OH) group.[11]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
The spectral data for 1-phenyl-1-butanol are well-documented in various databases.[4]
Applications in Drug Development and Asymmetric Synthesis
(S)-(-)-1-Phenyl-1-butanol is a valuable chiral building block in the synthesis of more complex, optically active molecules.[1] Its hydroxyl group can be further functionalized, and its chiral center can be used to induce stereochemistry in subsequent reactions. Chiral alcohols and their derivatives are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[12]
Conclusion
This guide has provided a detailed technical overview of (S)-(-)-1-Phenyl-1-butanol, covering its fundamental stereochemistry, physicochemical properties, enantioselective synthesis, and analytical methods for determining its purity. The protocols and explanations provided herein are designed to be a valuable resource for researchers and scientists working in the field of organic synthesis and drug development. A thorough understanding and application of these principles are essential for the successful synthesis and utilization of this important chiral intermediate.
References
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Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]
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Stenutz. (n.d.). (S)-1-phenyl-1-butanol. Retrieved from [Link]
- Pierini, M., et al. (1997). Gas‐Phase Enantiodifferentiation of Chiral Molecules: Chiral Recognition of 1‐Phenyl‐1‐propanol/2‐Butanol Clusters by Resonance Enhanced Multiphoton Ionization Spectroscopy. Angewandte Chemie International Edition in English, 36(16), 1729–1731.
- ChemCatChem. (2023). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine.
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National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-butanol. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Phenylbutanol, (+)-. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
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National Institute of Standards and Technology. (n.d.). 1-Phenyl-1-butanol. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC separation of (A) racemic 1-phenyl-2-propanol; (B).... Retrieved from [Link]
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YouTube. (2019, July 21). Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- ACS Catalysis. (2022). On the Hunt for Chiral Single-Atom Catalysts.
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The Good Scents Company. (n.d.). 4-phenyl-1-butanol, 3360-41-6. Retrieved from [Link]
- Scientific Research Publishing. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 14(12), 529-541.
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Organic Chemistry Portal. (n.d.). Highly Enantioselective Synthesis of (E)-Allylic Alcohols. Retrieved from [Link]
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